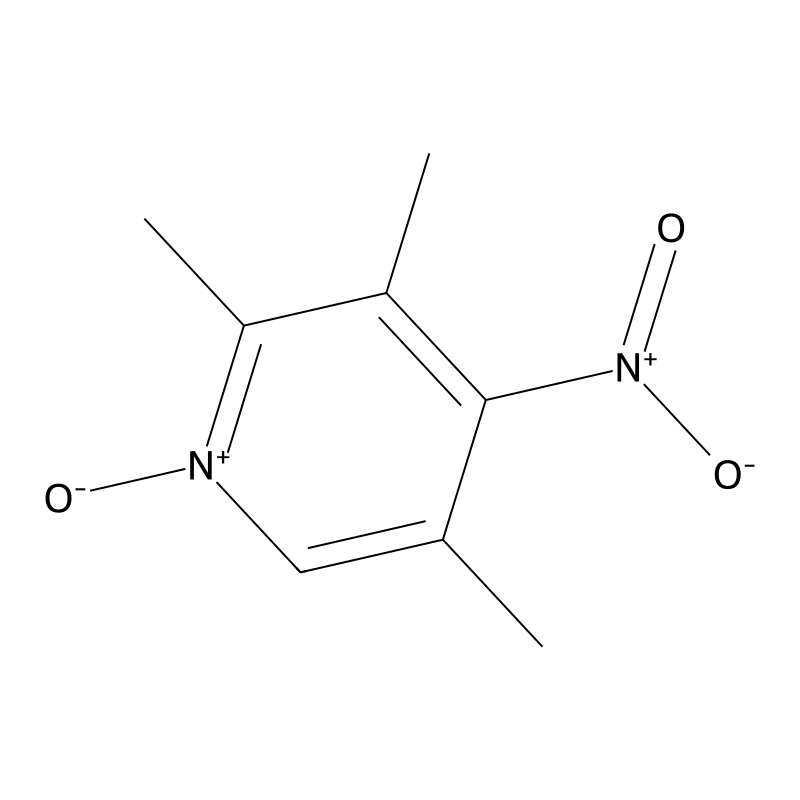2,3,5-Trimethyl-4-nitropyridine 1-oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceutical Industry
Application Summary: 4-Nitro-2,3,5-trimethylpyridine-N-oxide is an impurity of Omeprazole. Omeprazole is a medication used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger–Ellison syndrome.
Synthesis of 4-Nitropyridine
Application Summary: 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines.
Method of Application: The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step.
Antimicrobial and Antiviral Activities
Synthesis of 4-methoxy-2,3,5-trimethylpyridine
Application Summary: 4-methoxy-2,3,5-trimethylpyridine can be synthesized from 4-Nitro-2,3,5-trimethylpyridine-N-oxide.
Method of Application: The synthesis involves the substitution of the chlorine in the precursor with a methoxide ion, which gives 4-methoxy-2,3,5-trimethylpyridine.
Results or Outcomes: This method provides an efficient route to 4-methoxy-2,3,5-trimethylpyridine with an overall yield of 43%.
Microreaction Technology
Prescribed Drugs
2,3,5-Trimethyl-4-nitropyridine 1-oxide is a heterocyclic organic compound with the molecular formula and a molecular weight of 182.18 g/mol. Its structure features a pyridine ring substituted with three methyl groups at positions 2, 3, and 5, and a nitro group at position 4. The compound is recognized for its unique properties due to the presence of the nitro and N-oxide functional groups, which influence its reactivity and biological activity.
As a minor impurity, 4-Nitro-2,3,5-trimethylpyridine-N-oxide is not expected to have a significant independent mechanism of action. The primary focus of research on this compound is related to its presence in Omeprazole, a drug that suppresses stomach acid production. Omeprazole's mechanism involves inhibiting an enzyme called H+/K+ ATPase in the stomach wall [].
- Oxidation Reactions: It can undergo oxidation reactions, including reactions with hydrogen peroxide, leading to the formation of different derivatives .
- Baeyer-Villiger Oxidation: This reaction involves the oxidation of ketones to esters using peracids, which can also be applicable to derivatives of this compound .
- Barbier Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds, which could be utilized in synthesizing more complex molecules from 2,3,5-trimethyl-4-nitropyridine 1-oxide .
Several methods exist for synthesizing 2,3,5-trimethyl-4-nitropyridine 1-oxide:
- Nitration: The compound can be synthesized through the nitration of 2,3,5-trimethylpyridine using nitrating agents such as nitric acid.
- Oxidation of Pyridine Derivatives: Another method involves oxidizing pyridine derivatives that contain methyl groups at the appropriate positions.
- Barbier Reaction: This method can be employed to introduce the nitro group onto the pyridine ring by reacting it with suitable electrophiles .
2,3,5-Trimethyl-4-nitropyridine 1-oxide finds applications in various fields:
- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its unique nitrogen-containing structure.
- Agricultural Chemicals: Its derivatives could potentially be utilized in agrochemicals for pest control or growth regulation.
- Research: The compound is often used in chemical research for studying reaction mechanisms involving nitro and N-oxide functionalities.
Several compounds share structural similarities with 2,3,5-trimethyl-4-nitropyridine 1-oxide. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 2,5-Dimethyl-4-nitropyridine 1-oxide | 0.94 | Fewer methyl substitutions; different biological activity potential. |
| 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | 0.88 | Ethyl group substitution may affect solubility and reactivity. |
| 4-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide | 0.81 | Different ring structure; potential for unique pharmacological properties. |
| 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide | 0.81 | Tetrahydroquinoline framework; distinct reactivity patterns. |
Each of these compounds exhibits varying degrees of similarity based on their structural features and functional groups. The unique arrangement of methyl and nitro groups in 2,3,5-trimethyl-4-nitropyridine 1-oxide contributes to its distinct chemical behavior and potential applications compared to its analogs.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








